N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining an imidazothiazole ring, a benzo[b]thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
The compound, also known as N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-benzothiophene-2-carboxamide, is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These compounds are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . .
Mode of Action
It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests that the compound may interact with its targets in a way that influences the spatial orientation of other molecules, potentially affecting their function.
Biochemical Pathways
Given its potential anticancer activity , it may be involved in pathways related to cell growth and proliferation.
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the molecular and cellular effects of the compound’s action may include the inhibition of cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzo[b]thiophene Ring: This step involves the cyclization of a suitable precursor, often under high-temperature conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide: shares structural similarities with other compounds containing imidazothiazole and benzo[b]thiophene rings.
2-Amino-3,5-dibromobenzonitrile: Another compound with a complex aromatic structure, used in various chemical applications.
Uniqueness
- The combination of the imidazothiazole and benzo[b]thiophene rings in this compound provides unique electronic and steric properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS2/c24-19(18-11-13-5-1-4-8-17(13)26-18)21-15-7-3-2-6-14(15)16-12-23-9-10-25-20(23)22-16/h1-8,11-12H,9-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORRYIUAOAYGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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